
Xylamidine
Übersicht
Beschreibung
Xylamidin ist eine chemische Verbindung, die für ihre Rolle als Serotonin-Inhibitor bekannt ist. Es wird als Amidinin klassifiziert und wird hauptsächlich als Antagonist am 5HT2A-Rezeptor und in geringerem Maße am 5HT1A-Rezeptor eingesetzt . Xylamidin ist insofern einzigartig, als es die Blut-Hirn-Schranke nicht überwindet, was es besonders nützlich macht, um periphere serotonerge Reaktionen zu blockieren, ohne die Funktionen des zentralen Nervensystems zu beeinträchtigen .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Xylamidin wird durch einen mehrstufigen Prozess synthetisiert:
Alkylierung von 3-Methoxyphenol: Der erste Schritt beinhaltet die Alkylierung von 3-Methoxyphenol (m-Methoxyphenol) mit α-Chlorpropionitril, Kaliumiodid und Kaliumcarbonat in Methylethylketon (MEK), um eine Zwischenverbindung zu erzeugen.
Reduktion: Diese Zwischenverbindung wird dann mit Lithiumaluminiumhydrid reduziert, um ein primäres Amin zu erhalten.
Endsynthese: Das primäre Amin wird mit m-Tolylacetonitril in Gegenwart von wasserfreier Salzsäure behandelt, um die Synthese von Xylamidin abzuschließen.
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für Xylamidin nicht umfassend dokumentiert sind, können die oben beschriebenen synthetischen Wege für industrielle Anwendungen hochskaliert werden, um die Verfügbarkeit der Verbindung für Forschung und pharmazeutische Zwecke zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: Xylamidin unterliegt aufgrund des Vorhandenseins seiner funktionellen Gruppen hauptsächlich Substitutionsreaktionen. Die Amidinigruppe in Xylamidin kann an verschiedenen chemischen Reaktionen teilnehmen, darunter:
Nucleophile Substitution: Die Stickstoffatome in der Amidinigruppe können als Nucleophile wirken und an Substitutionsreaktionen mit Elektrophilen teilnehmen.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Häufige Reagenzien sind Alkylhalogenide und Acylhalogenide, wobei Reaktionen typischerweise in polaren Lösungsmitteln durchgeführt werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die nucleophile Substitution verschiedene substituierte Amidinine ergeben, während die Reduktion primäre Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Xylamidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Xylamidin übt seine Wirkungen aus, indem es als Antagonist an den 5HT2A- und 5HT1A-Rezeptoren wirkt . Durch die Blockierung dieser Rezeptoren hemmt Xylamidin die Wirkung von Serotonin in peripherem Gewebe. Dieser Mechanismus ist besonders nützlich, um periphere serotonerge Reaktionen wie Herz-Kreislauf- und Verdauungseffekte zu untersuchen, ohne die Funktionen des zentralen Nervensystems zu beeinträchtigen .
Ähnliche Verbindungen:
Benzamidin: Eine weitere Amidinverbindung, die als Proteaseinhibitor verwendet wird.
Pentamidin: Ein Amidinin, das als antimikrobielles Mittel verwendet wird.
Diminazen: Ein Amidinin, das in der Veterinärmedizin zur Behandlung von Protozoeninfektionen verwendet wird.
Vergleich: Xylamidin ist unter diesen Verbindungen einzigartig aufgrund seiner selektiven Wirkung auf periphere Serotoninrezeptoren und seiner Unfähigkeit, die Blut-Hirn-Schranke zu überwinden . Dies macht es besonders wertvoll für die Forschung, die sich auf periphere serotonerge Reaktionen konzentriert, ohne die Interferenz des zentralen Nervensystems.
Wirkmechanismus
Xylamidine exerts its effects by acting as an antagonist at the 5HT2A and 5HT1A receptors . By blocking these receptors, this compound inhibits the action of serotonin in peripheral tissues. This mechanism is particularly useful for studying peripheral serotonergic responses, such as cardiovascular and gastrointestinal effects, without affecting central nervous system functions .
Vergleich Mit ähnlichen Verbindungen
Benzamidine: Another amidine compound used as a protease inhibitor.
Pentamidine: An amidine used as an antimicrobial agent.
Diminazene: An amidine used in veterinary medicine for treating protozoal infections.
Comparison: Xylamidine is unique among these compounds due to its selective action on peripheral serotonin receptors and its inability to cross the blood-brain barrier . This makes it particularly valuable for research focused on peripheral serotonergic responses without central nervous system interference.
Eigenschaften
IUPAC Name |
N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYTUFKIORWTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6443-40-9 (tosylate), 13717-05-0 (tosylate hemihydrate salt/solvate) | |
| Record name | Xylamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90863843 | |
| Record name | Xylamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6443-50-1 | |
| Record name | Xylamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XYLAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0PC84NZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B1684166.png)
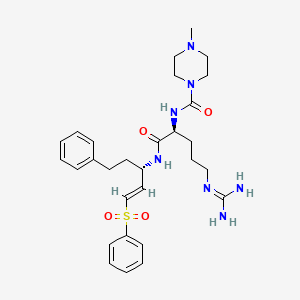
![(2R)-3-[(4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684168.png)
![(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684169.png)
![(E)-N-[(18Z)-6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(E)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1684171.png)
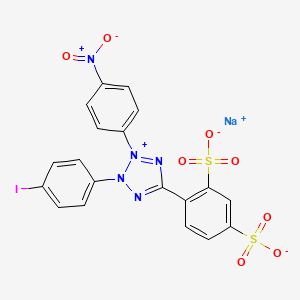
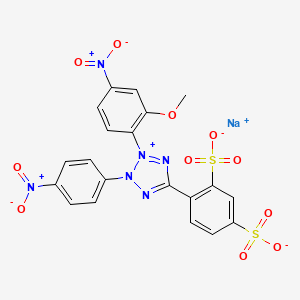
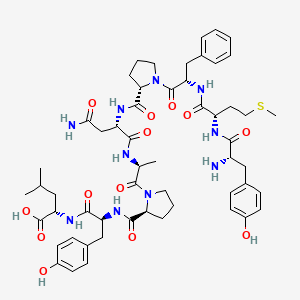
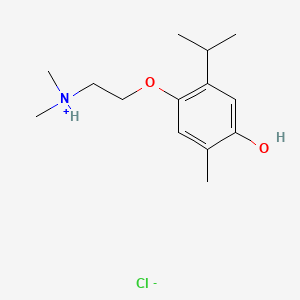
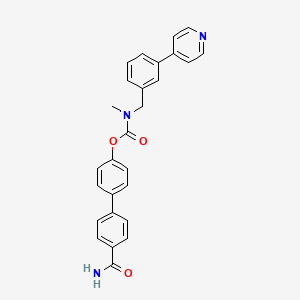
![4-[(4-chloroanilino)methyl]-N,N-diethylaniline](/img/structure/B1684180.png)
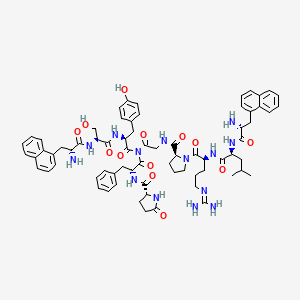

![[(2R,3R,4R)-3,4-diacetyloxy-5-(4,6-dimethyl-9-oxoimidazo[1,2-a]purin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1684186.png)
